Potassium dimethyldithiocarbamate

Description

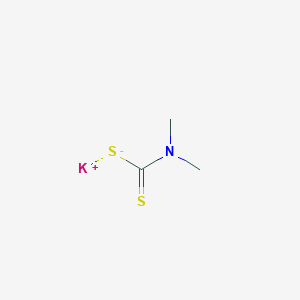

Structure

3D Structure of Parent

Properties

CAS No. |

128-03-0 |

|---|---|

Molecular Formula |

C3H7KNS2 |

Molecular Weight |

160.33 g/mol |

IUPAC Name |

potassium;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C3H7NS2.K/c1-4(2)3(5)6;/h1-2H3,(H,5,6); |

InChI Key |

CCPXJWCBSIZVGZ-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)[S-].[K+] |

Isomeric SMILES |

CN(C)C(=S)[S-].[K+] |

Canonical SMILES |

CN(C)C(=S)S.[K] |

boiling_point |

212 °F |

Color/Form |

Clear, colorless liquid |

density |

Specific gravity= 1.02 g/cu cm (Water = 1) |

Other CAS No. |

128-03-0 |

physical_description |

Potassium dimethyldithiocarbamate appears as a concentrated aqueous solution. A green liquid. |

Pictograms |

Environmental Hazard |

Synonyms |

Busan 85 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Dimethyldithiocarbamate: Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium N,N-dimethyldithiocarbamate is a versatile organosulfur compound with significant applications in agriculture, the rubber industry, and as a chelating agent. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and detailed experimental protocols for its synthesis and characterization. All quantitative data has been compiled into structured tables for ease of reference and comparison.

Chemical Identity and Physical Properties

Potassium dimethyldithiocarbamate is most commonly known by its IUPAC name, potassium N,N-dimethylcarbamodithioate.[1] It is also referred to by various synonyms, including Busan 85, and has the CAS Registry Number 128-03-0.[2][3] The compound's molecular formula is C₃H₆KNS₂, and it has a molecular weight of approximately 159.32 g/mol .[1]

The physical properties of this compound are summarized in the table below. It is typically encountered as a white to light yellow crystalline solid or a clear, colorless to light amber or green aqueous solution.[2][4] It is soluble in water and slightly soluble in methanol.[4]

| Property | Value | Source(s) |

| IUPAC Name | potassium;N,N-dimethylcarbamodithioate | [1] |

| Synonyms | Potassium N,N-dimethyldithiocarbamate, Busan 85 | [2] |

| CAS Number | 128-03-0 | [2][3] |

| Molecular Formula | C₃H₆KNS₂ | [1] |

| Molecular Weight | 159.32 g/mol | [1] |

| Appearance | White to light yellow crystalline solid; Clear colorless to amber/green liquid (aqueous solution) | [2][4] |

| Melting Point | <0 °C (for aqueous solution) | [4] |

| Boiling Point | 100 °C (for aqueous solution) | [4] |

| Density | 1.23-1.51 g/cm³ at 20 °C | [4] |

| Solubility | Soluble in water, slightly soluble in methanol | [4] |

Molecular Structure

While a definitive single-crystal X-ray diffraction study for this compound providing precise experimental bond lengths and angles was not identified in the public domain, the fundamental structure of the dimethyldithiocarbamate anion is well-understood. It features a central carbon atom double-bonded to one sulfur atom and single-bonded to another sulfur atom and a nitrogen atom. The nitrogen atom is, in turn, bonded to two methyl groups. The negative charge is delocalized across the S-C-S moiety.

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[4] However, it is incompatible with strong acids and strong oxidizing agents.[4] Acidification of its aqueous solution accelerates its decomposition, leading to the generation of toxic hydrogen sulfide and dimethylamine.[5] It can also generate flammable gases when it comes in contact with aldehydes, nitrides, and hydrides.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of dimethylamine with carbon disulfide in the presence of potassium hydroxide.[6][7] A detailed experimental protocol based on a patented method is provided below.[6]

Materials:

-

Dimethylamine solution (50% in water)

-

Carbon disulfide

-

Potassium hydroxide solution (40% in water)

-

Softened water

-

Reaction kettle with a cooling jacket and inner cooling coil

-

Stirrer

-

Filter

-

Product storage tank

Procedure:

-

Meter the reactants according to the following mass proportions: carbon disulfide (1 part), 40% potassium hydroxide solution (1.88-1.92 parts), 50% dimethylamine solution (1.20-1.22 parts), and softened water (0.11-0.13 parts).[6]

-

Add the 50% dimethylamine solution to the reaction kettle.

-

Start the stirrer and introduce a cooling medium into the reaction kettle's jacket and inner cooling coil.

-

Once the temperature inside the kettle reaches 5-20 °C, add the carbon disulfide and the 40% potassium hydroxide solution.[6]

-

Add the softened water to the reaction mixture.

-

Allow the reaction to proceed for 100-150 minutes, maintaining the temperature between 15-35 °C.[6] The reaction is as follows: (CH₃)₂NH + CS₂ + KOH → (CH₃)₂NCS₂K + H₂O[6]

-

After the reaction is complete, slowly open the discharge valve of the reaction kettle and press the material through a filter into the end product storage tank.[6]

The following diagram outlines the synthesis workflow.

Characterization by Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

KBr pellet press

Procedure:

-

Dry a small amount of the synthesized this compound solid.

-

Grind 1-2 mg of the dried sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[8]

-

Transfer the powder to a KBr pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Expected Spectral Features: The IR spectrum of dithiocarbamates exhibits characteristic absorption bands. The key vibrations to identify are the C-N stretching ("thioureide" band) and the C-S stretching frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-N Stretch (Thioureide) | ~1500 |

| C-S Stretch | ~980 |

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the presence and environment of the protons and carbons in the dimethyldithiocarbamate structure.

Instrumentation:

-

NMR Spectrometer (e.g., 300 or 500 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

Procedure for ¹H NMR:

-

Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

Procedure for ¹³C NMR:

-

Prepare a more concentrated solution of the sample in the chosen deuterated solvent.

-

Acquire the ¹³C NMR spectrum. A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

Expected Spectral Features:

| Nucleus | Moiety | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -N(CH₃)₂ | ~3.4 | Singlet |

| ¹³C | -N(CH₃)₂ | ~40 | - |

| ¹³C | -S-C(=S)- | ~205 | - |

The following diagram illustrates the logical relationship for the characterization process.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. CAS 128-03-0: this compound [cymitquimica.com]

- 3. This compound - OEHHA [oehha.ca.gov]

- 4. This compound | 128-03-0 [chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. CN103191689A - Production device of this compound and preparation method thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. eng.uc.edu [eng.uc.edu]

Synthesis of Potassium dimethyldithiocarbamate from dimethylamine and carbon disulfide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium dimethyldithiocarbamate from dimethylamine and carbon disulfide. It includes detailed experimental protocols, quantitative data, and insights into its potential applications in drug development, with a focus on its interaction with cellular signaling pathways.

Core Synthesis Reaction

The synthesis of this compound is a well-established exothermic reaction involving the nucleophilic addition of dimethylamine to carbon disulfide in the presence of potassium hydroxide. The overall reaction is as follows:

(CH₃)₂NH + CS₂ + KOH → (CH₃)₂NCS₂K + H₂O

This reaction is typically carried out in an aqueous medium or in a solvent such as ethanol. The temperature is generally kept low to control the exothermic nature of the reaction and minimize the evaporation of volatile reactants like carbon disulfide.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom of carbon disulfide. This results in the formation of a zwitterionic intermediate, dimethyldithiocarbamic acid.

-

Deprotonation: The potassium hydroxide then deprotonates the dimethyldithiocarbamic acid, forming the stable this compound salt and water.

The presence of a strong base like potassium hydroxide is crucial for driving the reaction to completion by neutralizing the acidic intermediate.

Quantitative Data Presentation

The following table summarizes various reported reaction conditions and reactant quantities for the synthesis of this compound. These examples are derived from industrial-scale production methodologies.[1]

| Parameter | Example 1 | Example 2 | Example 3 |

| Dimethylamine (50% aq. solution) | 540 Kg | 420 Kg | 578 Kg |

| Carbon Disulfide | 450 Kg | 350 Kg | 478 Kg |

| Potassium Hydroxide (40% aq. solution) | 850 Kg | 660 Kg | 900 Kg |

| Softened Water | 50 Kg | 40 Kg | 55 Kg |

| Initial Reaction Temperature | 5-20 °C | 5-20 °C | 5-20 °C |

| Controlled Reaction Temperature | 20-35 °C | 15-30 °C | 15-25 °C |

| Reaction Time | 120 min | 120 min | 140 min |

Experimental Protocols

While industrial-scale syntheses are well-documented, a standard laboratory-scale protocol is essential for research purposes. Below is a representative experimental protocol adapted from the synthesis of a similar dithiocarbamate salt, which can be modified for the synthesis of this compound.

Materials:

-

Dimethylamine solution (e.g., 40% in water)

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Deionized Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in a minimal amount of water and then dilute with ethanol.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add dimethylamine solution to the cooled ethanolic KOH solution.

-

In a separate dropping funnel, add carbon disulfide, and then add it dropwise to the stirred reaction mixture while maintaining the temperature between 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-3 hours) to ensure the reaction goes to completion.

-

The resulting precipitate of this compound is then collected by vacuum filtration using a Büchner funnel.

-

The collected solid is washed with cold ethanol to remove any unreacted starting materials and impurities.

-

The purified product is then dried in a desiccator over a suitable drying agent, such as silica gel.

Note: A similar synthesis for a different dithiocarbamate yielded a white precipitate with a yield of 91%.[2]

Characterization of this compound

Accurate characterization of the synthesized product is crucial to confirm its identity and purity. The following are expected characterization data based on the analysis of similar dithiocarbamate compounds.

Appearance: White to light yellow crystalline solid.[3]

Solubility: Soluble in water.[3]

Infrared (IR) Spectroscopy: A representative IR spectrum of a similar dithiocarbamate shows characteristic peaks at:

-

~3146 cm⁻¹ (N-H stretch, if a primary amine was used)

-

~2970 cm⁻¹ (C-H stretch)

-

~1518 cm⁻¹ (C-N stretching vibration, thioureide band)

-

~958 cm⁻¹ (C=S stretching vibration)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a similar dithiocarbamate, the following ¹H-NMR spectral data was reported (in DMSO-d₆):

-

Signals corresponding to the alkyl groups attached to the nitrogen.[2]

For this compound, one would expect a singlet in the ¹H-NMR spectrum corresponding to the two equivalent methyl groups.

Applications in Drug Development and Signaling Pathways

Dithiocarbamates, including this compound, have garnered interest in the field of drug development due to their diverse biological activities. They are known for their properties as fungicides, pesticides, and antioxidants.[2][4] Their mechanism of action often involves the chelation of metal ions, which can be crucial for the function of various enzymes.

Potential Therapeutic Applications:

-

Anticancer Agents: Some dithiocarbamates have been investigated as potential antitumor agents.[5] Their anticancer activity is thought to be related to their ability to inhibit enzymes crucial for cancer cell proliferation and survival.

-

Antimicrobial Agents: The fungicidal and bactericidal properties of dithiocarbamates make them potential candidates for the development of new antimicrobial drugs.

Modulation of Signaling Pathways:

While specific signaling pathways modulated by this compound are not extensively detailed in the readily available literature, the known activities of dithiocarbamates suggest potential interactions with key cellular signaling cascades. For instance, their antioxidant properties and ability to interact with metal-containing enzymes could influence pathways sensitive to redox status, such as the NF-κB and MAPK signaling pathways. Further research is needed to elucidate the precise mechanisms and signaling pathways affected by this compound in a therapeutic context.

Mandatory Visualizations

Synthesis Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the laboratory synthesis of this compound.

References

A Comprehensive Review of Dithiocarbamate Compounds in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dithiocarbamates (DTCs) are a versatile class of organosulfur compounds that have garnered significant attention across various scientific disciplines, including medicine, agriculture, and materials science. Their unique chemical properties, particularly their ability to chelate metals and interact with biological molecules, have made them a subject of extensive research. This technical guide provides an in-depth review of dithiocarbamate compounds, focusing on their synthesis, characterization, biological activities, and mechanisms of action, with a special emphasis on their potential in drug development.

Synthesis of Dithiocarbamate Compounds

The synthesis of dithiocarbamates is typically a straightforward process involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1] The most common method is a one-pot synthesis where the amine, carbon disulfide, and a base (such as sodium hydroxide or potassium hydroxide) are reacted in a suitable solvent, often at low temperatures to control the exothermic reaction.[2][3] The resulting dithiocarbamate salt can then be isolated or used in situ for the synthesis of metal complexes or other derivatives.[4]

General Experimental Protocol for the Synthesis of Sodium Dithiocarbamate Salts

This protocol describes a general "one-pot" synthesis for a sodium dialkyldithiocarbamate salt.

Materials:

-

Secondary amine (1 equivalent)

-

Sodium hydroxide (1 equivalent)

-

Carbon disulfide (1 equivalent)

-

Ethanol or water (solvent)

-

Diethyl ether (for washing)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Desiccator

Procedure:

-

In a flask placed in an ice bath (0-4 °C), dissolve the secondary amine (1 equivalent) and sodium hydroxide (1 equivalent) in a suitable solvent like ethanol or water.

-

While stirring vigorously, slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution. The reaction is often exothermic, so maintaining the low temperature is crucial.

-

Continue stirring the reaction mixture in the ice bath for 2-4 hours. The sodium dithiocarbamate salt will typically precipitate as a solid.

-

Collect the solid product by filtration.

-

Wash the collected solid with a cold solvent such as diethyl ether to remove any unreacted starting materials.

-

Dry the purified product in a desiccator containing silica gel.

The order of addition of reagents generally does not influence the final product, provided the stoichiometry is correct.[5] The yield of the synthesis can vary depending on the specific amine and reaction conditions used.

Synthesis of Organotin(IV) Dithiocarbamate Complexes

Organotin(IV) dithiocarbamate complexes are often synthesized using an in situ method due to the instability of the free dithiocarbamic acid at temperatures above 4°C.[2]

Procedure:

-

The dithiocarbamate ligand is first prepared by the nucleophilic addition of carbon disulfide to the corresponding amine in a cold ethanol solution (<4 °C).[3]

-

A defined amount of the organotin(IV) chloride (e.g., triphenyltin(IV) chloride, diphenyltin(IV) dichloride) is then added dropwise to the stirred ligand mixture.[3][6]

-

The reaction mixture is stirred for a specified period, during which the organotin(IV) dithiocarbamate complex precipitates.

-

The precipitate is collected by filtration, washed, and dried.[6]

Analytical Methods for Dithiocarbamate Characterization and Quantification

A variety of analytical techniques are employed to characterize and quantify dithiocarbamate compounds and their residues.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for confirming the coordination of the dithiocarbamate ligand to a metal center. Key diagnostic vibrational bands include the ν(C-N) "thioureide" band (around 1450-1550 cm⁻¹) and the ν(C-S) band (around 950-1050 cm⁻¹). A shift in these bands upon complexation provides evidence of coordination. The appearance of a new band in the far-IR region (around 300-470 cm⁻¹) is direct evidence of the formation of a metal-sulfur (M-S) bond.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of diamagnetic dithiocarbamate-metal complexes in solution. The chemical shifts of protons and carbons near the nitrogen atom and the carbon of the NCS₂ group are particularly informative and are sensitive to the coordination environment.[7][8]

Table 1: Characteristic Spectroscopic Data for Dithiocarbamate-Metal Complexes

| Spectroscopic Technique | Key Diagnostic Feature | Typical Range (Free Ligand) | Typical Range (Metal Complex) | Interpretation of Shift upon Complexation |

| FT-IR | ν(C-N) (Thioureide) | ~1450 - 1500 cm⁻¹ | ~1459 - 1550 cm⁻¹ | Shift to higher frequency indicates increased C=N double bond character and successful coordination. |

| ν(C-S) | ~950 - 1050 cm⁻¹ (often a doublet) | ~952 - 1010 cm⁻¹ (single sharp peak) | The appearance of a single sharp band suggests symmetrical bidentate coordination of the CS₂ group. | |

| ν(M-S) | Absent | ~300 - 470 cm⁻¹ | The appearance of this new band is direct evidence of the formation of a metal-sulfur bond. | |

| ¹³C NMR | NCS₂ Carbon | ~205 - 215 ppm | ~199 - 215 ppm | Shift reflects changes in the π-electron system of the dithiocarbamate backbone upon chelation. |

Data compiled from various sources.[7][8]

Quantitative Analysis of Dithiocarbamate Residues

The analysis of dithiocarbamate residues, particularly in food and environmental samples, is challenging due to their instability.[9][10] The most common approach involves the acidic hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified.[9][11]

Experimental Protocol for Dithiocarbamate Analysis in Food Samples by GC-MS:

This method is based on the conversion of dithiocarbamates to CS₂ followed by gas chromatography-mass spectrometry (GC-MS) analysis.[11]

Sample Preparation (Acid Hydrolysis):

-

Homogenize the food sample.

-

Weigh a representative portion (e.g., 25 g) into a reaction vessel.

-

Add a solution of tin(II) chloride in hydrochloric acid as a reducing and hydrolyzing agent.[11]

-

Add an organic solvent, such as iso-octane, to trap the evolved CS₂.[11]

-

Seal the vessel and heat at a controlled temperature (e.g., 80°C) for a specific time (e.g., 1-2 hours) to ensure complete hydrolysis.[11]

-

After cooling, an aliquot of the organic layer containing the extracted CS₂ is taken for GC-MS analysis.

GC-MS Analysis:

-

Column: A suitable capillary column for volatile compound analysis.

-

Injector: Splitless or headspace injection can be used.

-

Oven Program: A temperature gradient program to separate CS₂ from other volatile components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, monitoring characteristic ions of CS₂ (e.g., m/z 76 and 78).[12]

Quantification: Quantification is typically performed using an external calibration curve prepared with standard solutions of CS₂ in the same organic solvent.[11]

Table 2: Recovery of Dithiocarbamates (as Thiram) from Various Food Matrices

| Food Matrix | Spike Level (µg/g) | Recovery (%) |

| Grapes | 1.30 | 96 (±4) |

| 0.16 | 94 (±10) | |

| 0.04 | 104 (±15) | |

| Chili | 1.30 | 81 (±10) |

| 0.16 | 80 (±13) | |

| 0.04 | 79 (±9) | |

| Potato | 1.30 | 90 (±9) |

| 0.16 | 94 (±10) | |

| 0.04 | 104 (±15) | |

| Eggplant | 1.30 | 90 (±5) |

| 0.16 | 92 (±8) | |

| 0.04 | 86 (±10) | |

| Tomato | 1.30 | 81 (±4) |

| 0.16 | 85 (±10) | |

| 0.04 | 96 (±15) |

Data adapted from a study on the analysis of dithiocarbamate pesticides by GC-MS.[13]

Biological Activities of Dithiocarbamate Compounds

Dithiocarbamates and their metal complexes exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of dithiocarbamate compounds, particularly their metal complexes.[12][14][15] Organotin(IV) dithiocarbamates, for instance, have shown significant cytotoxicity against various human tumor cell lines.[12][16] The cytotoxic effect is often influenced by the nature of the organic groups attached to the tin atom and the dithiocarbamate ligand.[12]

Table 3: In Vitro Anticancer Activity (IC₅₀ Values) of Selected Organotin(IV) Dithiocarbamate Compounds

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triphenyltin(IV) diallyldithiocarbamate | HT-29 (Colon) | Potent | [17] |

| Diphenyltin(IV) diallyldithiocarbamate | HT-29 (Colon) | Potent | [17] |

| ODTC 1 | CCL-119 (Leukemia) | 0.18 - 3.10 | [16] |

| ODTC 2 | CCL-119 (Leukemia) | 0.18 - 3.10 | [16] |

| ODTC 3 | CCL-119 (Leukemia) | 0.18 - 3.10 | [16] |

| ODTC 4 | CCL-119 (Leukemia) | 0.18 - 3.10 | [16] |

| ODTC 5 | CCL-119 (Leukemia) | 0.18 - 3.10 | [16] |

| ODTC 6 | CCL-119 (Leukemia) | 0.18 - 3.10 | [16] |

| ODTC 7 | CCL-119 (Leukemia) | 0.18 - 3.10 | [16] |

| DG-DDC + Cu²⁺ | H630 (Colorectal) | 5.2 | [14] |

| DG-DDC + Cu²⁺ | MDA-MB-231 (Breast) | 3.62 | [14] |

| G-DDC + Cu²⁺ | H630 (Colorectal) | <10 | [14] |

| Compound 27 | MGC-803 (Gastric) | 1.62 - 20.84 | [15] |

| Compound 34 | MGC-803 (Gastric) | 0.76 - 13.55 | [15] |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

Dithiocarbamates and their metal complexes also possess significant antimicrobial properties against a wide range of bacteria and fungi.[18][19][20][21] The antimicrobial efficacy can be modulated by the specific metal ion and the substituents on the dithiocarbamate ligand.

Table 4: In Vitro Antimicrobial Activity (MIC Values) of Selected Dithiocarbamate Compounds and Complexes

| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |

| Ni(L³¹)₂ | S. aureus | 10 | [18] |

| Cu(L³³)₂ | S. aureus | 10 | [18] |

| Ni(L³²)₂ | C. albicans | 10 | [18] |

| Ni(L²²)₂ | S. aureus | 10 | [18] |

| Ni(L²²)₂ | A. niger | 50 | [18] |

| Complex 1 | E. coli | - | [22] |

| Complex 2 | E. coli | - | [22] |

| Complex 3 | E. coli | - | [22] |

| Complex 1 | S. aureus | - | [22] |

| Complex 2 | S. aureus | - | [22] |

| Complex 3 | S. aureus | - | [22] |

| Complex 1 | B. subtilis | - | [22] |

| Complex 2 | B. subtilis | - | [22] |

| Complex 3 | B. subtilis | - | [22] |

| Complex 1 | P. aeruginosa | - | [22] |

| Complex 2 | P. aeruginosa | - | [22] |

| Complex 3 | P. aeruginosa | - | [22] |

| Co(II) and Cu(II) complexes | S. aureus, B. subtilis, E. coli | Good activity | [21] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.Note: "-" indicates that specific values were not provided in the abstract.

Antioxidant Activity

The antioxidant properties of dithiocarbamates are a subject of interest, with some studies demonstrating their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity.[23][24]

Experimental Protocol for DPPH Radical Scavenging Assay:

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance at 517 nm is measured.

Procedure:

-

Prepare a stock solution of the dithiocarbamate compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a working solution of DPPH in the same solvent. The absorbance of the working solution at 517 nm should be adjusted to a specific value (e.g., 1.00 ± 0.200).

-

To a series of test tubes, add different concentrations of the dithiocarbamate compound solution.

-

Add the DPPH working solution to each test tube, mix, and incubate in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

A blank (solvent + DPPH) and a positive control (e.g., ascorbic acid or Trolox) should be included.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against compound concentration.

Signaling Pathways and Mechanisms of Action

Dithiocarbamates exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer.[25][26][27] Dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), are well-known inhibitors of this pathway.[25][28] They can prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes.[29] Some dithiocarbamates may also inhibit the proteasome, a key player in the NF-κB pathway.[25][26]

Induction of Apoptosis

Dithiocarbamates can induce apoptosis (programmed cell death) in cancer cells through multiple mechanisms. One prominent mechanism involves the intracellular accumulation of copper, leading to oxidative stress and the activation of apoptotic pathways.[2] This process often involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[2] The Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, are also key players in this process.[1][30][31][32][33]

Conclusion

Dithiocarbamate compounds represent a promising class of molecules with diverse biological activities and significant potential for drug development. Their ease of synthesis and the tunability of their chemical and biological properties through modification of their structure and coordination to metal ions make them attractive candidates for further research. This technical guide has provided a comprehensive overview of the current state of knowledge on dithiocarbamates, offering valuable information for researchers and scientists working in this exciting field. Further investigation into their detailed mechanisms of action and in vivo efficacy will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 7. benchchem.com [benchchem.com]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. medchem.upol.cz [medchem.upol.cz]

- 26. Targeting of nuclear factor-kappaB and proteasome by dithiocarbamate complexes with metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Potassium Dimethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium N,N-dimethyldithiocarbamate (KDMDC) is an organosulfur compound belonging to the dithiocarbamate class of chemicals. Primarily utilized as a fungicide, biocide, and a chelating agent in industrial applications, recent scientific investigations have unveiled a spectrum of biological activities with potential therapeutic implications.[1][2] This technical guide provides a comprehensive overview of the known biological effects of KDMDC and related dithiocarbamates, focusing on their cytotoxic, antimicrobial, and enzyme-inhibitory properties. Detailed experimental methodologies and elucidated signaling pathways are presented to support further research and development in this area.

Physicochemical Properties and Industrial Applications

Potassium dimethyldithiocarbamate (CAS 128-03-0) is a water-soluble crystalline solid.[3] Its chemical structure features a dithiocarbamate moiety, which is crucial for its chemical reactivity and biological activity.[3] The dithiocarbamate group is an excellent chelator of metal ions, a property that underlies both its industrial utility and its biological mechanism of action.[4][5] Industrially, it is employed in water treatment to sequester heavy metals, in rubber production as a stabilizer, and as a broad-spectrum biocide in various fluids.[1][2]

Core Biological Activities

The biological effects of dithiocarbamates are multifaceted, stemming from their ability to interact with key cellular components, particularly metal-containing proteins.

Cytotoxic and Pro-apoptotic Activity

Dithiocarbamates exhibit potent cytotoxic effects against a range of cancer cell lines. This activity is largely attributed to their ability to induce apoptosis through several mechanisms. One prominent mechanism involves the transport of metal ions, such as copper, into cells.[5] This leads to an increase in intracellular reactive oxygen species (ROS), triggering oxidative stress and subsequent apoptotic cell death.[5] Furthermore, dithiocarbamate disulfides, which are metabolites of dithiocarbamates, have been shown to directly inhibit the proteolytic processing of pro-caspase-3, a critical executioner caspase in the apoptotic cascade.[6]

Table 1: Cytotoxicity of Dithiocarbamate Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 Value | Exposure Time | Reference |

|---|---|---|---|---|

| Organotin(IV) Dithiocarbamate | K-562 (Chronic Myeloid Leukemia) | 0.25 µM | 72 h | [7] |

| Organotin(IV) Dithiocarbamate | CCRF-CEM (T-lymphoblastic leukemia) | 0.16 - 3.10 µM | 24 h | [3] |

| Synthetic Dithiocarbamate | HeLa (Cervical Cancer) | 0.31 µM | Not Specified | [8] |

| Synthetic Dithiocarbamate | MCF-7 (Breast Cancer) | 3.54 µM | Not Specified | [4] |

| Synthetic Dithiocarbamate | MDA-MB-231 (Breast Cancer) | 5.3 µM | Not Specified |[4] |

Antimicrobial Activity

This compound and its analogs are effective against a variety of microorganisms, including bacteria and fungi.[2][9] The mode of action is believed to be the inhibition of microbial growth through the disruption of essential cellular processes.[2][10] This can involve the chelation of metal ions required by microbial enzymes or the covalent modification of proteins.[5] The antimicrobial efficacy of some dithiocarbamates is significantly enhanced in the presence of metal ions like copper.[11]

Table 2: Antimicrobial Activity of Dithiocarbamate Derivatives

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Diethyldithiocarbamate | Staphylococcus epidermidis | 64 | Not Reported | [11] |

| Diethyldithiocarbamate + Cu²⁺ | Staphylococcus epidermidis | 1 | Not Reported | [11] |

| Potassium Benzhydrazine DTCs | Salmonella enterica | 128 - 1024 | 256 - 2048 | [9] |

| Potassium Benzhydrazine DTCs | Staphylococcus aureus | 64 - 512 | 128 - 1024 | [9] |

| Potassium Benzhydrazine DTCs | Candida albicans | 128 - 1024 | 256 - 2048 |[9] |

In Vivo and Ecotoxicity

While possessing potential therapeutic activities, the toxicity of KDMDC must be considered. It is classified as a corrosive substance, capable of causing severe skin and eye damage upon contact.[12] In vivo ecotoxicity data highlights its potency against aquatic organisms.

Table 3: Ecotoxicity of this compound

| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|

| Fish (Leuciscus idus) | LC50 | ~1.0 | 48 h | [12] |

| Fish (Poecilia reticulata) | LC50 | 2.6 | 96 h | [12] |

| Crustacea (Daphnia magna) | EC50 | 0.67 | 48 h | [12] |

| Algae (Chlorella pyrenoidosa) | EC50 | 0.8 | 96 h |[12] |

Mechanisms of Action: Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory and pro-apoptotic effects of dithiocarbamates is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a transcription factor that plays a central role in regulating immune responses, inflammation, and cell survival.[14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[14][15] Dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), inhibit this pathway by preventing the degradation of IκBα, thus trapping NF-κB in the cytoplasm.[13][15]

References

- 1. oral ld50 values: Topics by Science.gov [science.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. journals.plos.org [journals.plos.org]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of pesticide chemicals on the activity of metabolic enzymes: focus on thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 11. researchgate.net [researchgate.net]

- 12. redox.com [redox.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Metalloproteinase inhibitors: biological actions and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Potassium Dimethyldithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium dimethyldithiocarbamate (KDDC) is a water-soluble organosulfur compound belonging to the dithiocarbamate class of chemicals. It finds application as a fungicide, biocide in industrial water treatment, and a reagent in rubber manufacturing.[1][2][3] Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation pathways of this compound, including hydrolysis, photodegradation, and biodegradation. It summarizes available quantitative data, outlines relevant experimental protocols, and presents visual representations of degradation pathways and experimental workflows. Due to a lack of specific experimental data for this compound in the public domain, this guide incorporates data from its close analog, sodium dimethyldithiocarbamate, and other related dithiocarbamates like thiram and ziram, to provide a comprehensive assessment.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its environmental distribution and fate.

| Property | Value | Source(s) |

| CAS Number | 128-03-0 | [1][4] |

| Molecular Formula | C₃H₆KNS₂ | [3] |

| Molecular Mass | 159.32 g/mol | [2] |

| Physical State | White powder when pure; often supplied as a clear liquid concentrate. | [2] |

| Water Solubility | Soluble | [3] |

| pKa | 5.4 (estimated for the corresponding acid) | [5] |

| Log P (octanol-water partition coefficient) | -3.2 to -2.28 (at pH 5-9) | ChemBK |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photodegradation, are significant pathways for the transformation of this compound in the environment.

Hydrolysis

Hydrolysis is a primary degradation route for dimethyldithiocarbamates, with the rate being highly dependent on pH. In aqueous solutions, the dimethyldithiocarbamate anion undergoes decomposition to form dimethylamine and carbon disulfide.[6] This process is accelerated under acidic conditions.[6]

Quantitative Data for Hydrolysis of Sodium Dimethyldithiocarbamate (Analog)

| pH | Half-life (t½) | Source(s) |

| 5 | 18 minutes | [5][7][8] |

| 7 | 25.9 hours | [5][7][8] |

| 9 | 433.3 hours | [5][7][8] |

Note: Data presented is for sodium dimethyldithiocarbamate, a close analog of this compound, as the dimethyldithiocarbamate anion is the reactive species.

Photodegradation

Photodegradation in water and on soil surfaces is considered an important degradation process for dithiocarbamates.

Quantitative Data for Photodegradation of Sodium Dimethyldithiocarbamate (Analog)

| Medium | Half-life (t½) | Conditions | Source(s) |

| Buffered Water (pH 9) | 0.79 days (19 hours) | 14C-labeled substance | [5][8] |

| Surface Water | 0.3 to 2.26 days | Calculated, depending on latitude and season | [5][8] |

Note: Data presented is for sodium dimethyldithiocarbamate.

Biotic Degradation

Microbial activity plays a significant role in the degradation of dithiocarbamates in soil and aquatic environments. While specific data for this compound is limited, it is expected to be readily biodegradable.[9] Studies on the related fungicide thiram demonstrate its microbial degradation in soil.

Quantitative Data for Biodegradation of Thiram (Analog) in Soil

| Half-life (t½) | Conditions | Source(s) |

| 10 days | pH 7.8, room temperature | [10][11] |

Note: Data presented is for thiram, a structurally related dimethyldithiocarbamate.

Environmental Fate

Mobility in Soil

The mobility of a chemical in soil is a key factor determining its potential to leach into groundwater. The soil organic carbon-water partition coefficient (Koc) is a measure of this mobility. A low Koc value indicates high mobility.

Predicted Soil Mobility for Sodium Dimethyldithiocarbamate (Analog)

| Parameter | Value | Interpretation | Source(s) |

| Koc | 2.2 (estimated) | Very high mobility | [5][8] |

Note: Data presented is for sodium dimethyldithiocarbamate.

Bioconcentration

Due to its rapid hydrolysis at neutral and acidic pH and its ionic nature, bioconcentration of dimethyldithiocarbamates is not expected to be a significant environmental fate process.

Degradation Pathways

The degradation of dimethyldithiocarbamates proceeds through several steps, with the initial and most well-documented being the hydrolysis to dimethylamine and carbon disulfide. Further degradation of these primary products can occur. Studies on the degradation of thiram have identified several intermediate metabolites.[12]

Experimental Protocols

Detailed experimental protocols for determining the environmental fate of this compound are not widely published. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide the framework for such studies.

Hydrolysis as a Function of pH (based on OECD 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[13][14][15][16][17]

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: The test substance (this compound) is added to the buffer solutions at a concentration not exceeding 0.01 M or half its saturation concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C). A preliminary test may be conducted at an elevated temperature (e.g., 50°C) for 5 days to assess stability.[14]

-

Sampling and Analysis: At appropriate time intervals, aliquots are taken from each solution and analyzed for the concentration of the parent compound and potential hydrolysis products (e.g., dimethylamine).

-

Data Analysis: The rate of hydrolysis is determined, and the half-life (DT50) at each pH is calculated, typically assuming first-order kinetics.

Ready Biodegradability (based on OECD 301)

This set of screening tests assesses the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[1][18][19][20][21] The CO₂ Evolution Test (OECD 301B) is a common method.

-

Preparation of Test Medium: A mineral salt medium is prepared and inoculated with microorganisms from a source such as activated sludge.

-

Test Setup: A known concentration of the test substance is added to the inoculated medium in sealed vessels. Control vessels contain only the inoculum, and reference vessels contain a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the microorganisms.

-

Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days with continuous stirring.

-

Measurement of CO₂ Evolution: The amount of CO₂ produced from the mineralization of the test substance is measured over time.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum. A substance is considered readily biodegradable if it reaches a pass level (e.g., 60% of theoretical CO₂ evolution) within a 10-day window during the 28-day test.[19]

Aerobic Transformation in Soil (based on OECD 307)

This study determines the rate and pathway of degradation of a chemical in soil under aerobic conditions.[22][23][24][25][26]

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and characterized (e.g., for texture, organic carbon content, pH, and microbial biomass).

-

Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a relevant concentration.

-

Incubation: The treated soil samples are incubated in the dark in a flow-through system or biometer flasks at a constant temperature and moisture content. A stream of CO₂-free, humidified air is passed through the samples.

-

Analysis of Degradates: At various time intervals, replicate soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like HPLC and LC-MS.

-

Mineralization and Bound Residues: Evolved ¹⁴CO₂ is trapped to quantify mineralization. Non-extractable (bound) residues in the soil can be determined by combustion analysis.

-

Data Analysis: The rates of degradation of the parent compound and the formation and decline of metabolites are calculated to determine the DT50 and DT90 values.

Conclusion

This compound is expected to be a non-persistent chemical in the environment, primarily due to its rapid hydrolysis, particularly under neutral to acidic conditions. Photodegradation is also a likely contributor to its dissipation. While specific quantitative data for the potassium salt are scarce, information from its sodium analog and other dithiocarbamates like thiram indicates a short environmental half-life. Its high water solubility and predicted low Koc value suggest a potential for high mobility in soil, which could lead to leaching if not degraded rapidly. Biotic degradation is also a relevant pathway, with microorganisms capable of transforming dithiocarbamate compounds. Further research focusing specifically on the environmental fate of this compound under various environmental conditions would be beneficial for a more precise risk assessment.

References

- 1. oecd.org [oecd.org]

- 2. This compound [sitem.herts.ac.uk]

- 3. CAS 128-03-0: this compound [cymitquimica.com]

- 4. This compound - OEHHA [oehha.ca.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Sodium Dimethyldithiocarbamate | C3H6NNaS2 | CID 560256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium dimethyldithiocarbamate CAS#: 128-04-1 [m.chemicalbook.com]

- 9. ecolink.com [ecolink.com]

- 10. scihub.org [scihub.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification of degradation products of thiram in water, soil and plants using LC-MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 17. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 18. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 19. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 20. contractlaboratory.com [contractlaboratory.com]

- 21. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 25. biotecnologiebt.it [biotecnologiebt.it]

- 26. catalog.labcorp.com [catalog.labcorp.com]

Toxicological Profile and Safety Considerations for Potassium Dimethyldithiocarbamate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety considerations for potassium dimethyldithiocarbamate (KDDC). The information is compiled from regulatory assessments and scientific literature to support research and development activities.

Executive Summary

This compound is a broad-spectrum biocide with applications in various industries. While effective in its intended uses, a thorough understanding of its toxicological properties is crucial for safe handling and risk assessment. This document details the acute, sub-chronic, and developmental toxicity of KDDC, as well as its genotoxic potential. The primary mechanisms of toxicity appear to involve the chelation of metal ions, particularly copper, leading to the inhibition of critical cellular pathways such as the proteasome and NF-κB signaling, ultimately inducing apoptosis.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 128-03-0[1] |

| Molecular Formula | C3H6KNS2 |

| Molecular Weight | 159.32 g/mol [2] |

| Appearance | White powder when pure; commercial products are often liquid concentrates.[2] |

| Synonyms | Busan 85; Dimethyldithiocarbamic acid, potassium salt; EPA Pesticide Code: 034803[1] |

Toxicological Profile

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral and dermal routes. It is corrosive to the eyes and skin.[3]

| Study | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | 1,500 - 2,500 mg/kg | Category III | EPA RED |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg | Category III | EPA RED |

| Eye Irritation | Rabbit | Ocular | Corrosive | Category I | EPA RED |

| Skin Irritation | Rabbit | Dermal | Corrosive | Category I | [3] |

Sub-Chronic Toxicity

A 90-day oral gavage study in rats was conducted with the structurally similar sodium dimethyldithiocarbamate (SDDC), the data of which is considered applicable to KDDC.

| Study | Species | Route | NOAEL | LOAEL | Effects at LOAEL | Reference |

| 90-Day Study | Rat | Oral Gavage | 10 mg/kg/day | 50 mg/kg/day | Hemosiderosis in spleen and kidney, hematological and behavioral changes. | [4] |

Chronic Toxicity and Carcinogenicity

Genotoxicity

The genotoxic potential of the related sodium dimethyldithiocarbamate (SDDC) has been evaluated in a battery of in vitro and in vivo assays.

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium TA100, TA1535 | With and Without S9 | Positive | [4] |

| In Vitro Chromosome Aberration | Human Lymphocytes, CHO Cells | With and Without S9 | Negative | [4] |

| In Vivo Micronucleus | Mammalian Erythrocyte | N/A | Negative | [4] |

| Unscheduled DNA Synthesis | Mammalian Liver Cells | N/A | Negative | [4] |

Reproductive and Developmental Toxicity

Developmental toxicity studies have been conducted in both rats and rabbits.

| Study | Species | Route | NOAEL (Maternal) | NOAEL (Developmental) | Developmental Effects at LOAEL | Reference |

| Developmental Toxicity | Rat | Oral Gavage | 75 mg/kg/day | 75 mg/kg/day | Lower fetal body weight at 200 mg/kg/day (not statistically significant). | [5] |

| Developmental Toxicity | Rabbit | Oral Gavage | 12.5 mg/kg/day | 12.5 mg/kg/day | Increased early resorptions, skeletal malformations and variations, and smaller live litter size at 37.5 mg/kg/day. | [5] |

Mechanisms of Toxicity

The toxicity of dithiocarbamates, including this compound, is closely linked to their ability to chelate metal ions, particularly copper. The resulting dithiocarbamate-copper complexes are potent inhibitors of the ubiquitin-proteasome system. This inhibition leads to the accumulation of regulatory proteins, disrupting cellular homeostasis and inducing apoptosis.[6][7]

Furthermore, dithiocarbamates are known inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9][10][11][12] By preventing the degradation of IκBα, dithiocarbamates block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.

Signaling Pathway Diagrams

Caption: Dithiocarbamate-Copper Complex Mediated Proteasome Inhibition.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Protocols

The following are generalized protocols for key toxicological studies based on OECD guidelines, which are representative of the methodologies used for the assessment of this compound.

90-Day Oral Toxicity Study (based on OECD Guideline 408)

-

Test System: Sprague-Dawley rats, 10 per sex per group.

-

Administration: The test substance is administered daily by oral gavage for 90 consecutive days.

-

Dose Levels: At least three dose levels and a concurrent control group receiving the vehicle alone. Doses are selected based on a preliminary range-finding study. For SDDC, doses were 0, 10, 50, and 250 mg/kg/day.[4]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmic examinations prior to and at the termination of the study.

-

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at termination.

-

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. Histopathological examination is performed on all tissues from the control and high-dose groups, and on any tissues with gross lesions from all groups.

Developmental Toxicity Study (based on OECD Guideline 414)

-

Test System: Pregnant Sprague-Dawley rats or New Zealand White rabbits.

-

Administration: The test substance is administered daily by oral gavage during the period of organogenesis (gestation days 6-15 for rats, 6-18 for rabbits).

-

Dose Levels: At least three dose levels and a concurrent control group. For KDDC in rats, doses were 0, 12.5, 75, and 200 mg/kg/day.[5] For KDDC in rabbits, doses were 0, 12.5, 37.5, and 75 mg/kg/day.[5]

-

Maternal Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Fetal Evaluation: Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Bacterial Reverse Mutation (Ames) Test (based on OECD Guideline 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Method: The test is conducted with and without a metabolic activation system (S9 fraction from induced rat liver). The test substance is incubated with the bacterial strains in the presence of a minimal amount of the required amino acid.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Method: Cells are exposed to the test substance for a short period (e.g., 3-6 hours) with and without metabolic activation, and for a longer period (e.g., 24 hours) without metabolic activation.

-

Evaluation: Cells are harvested at a suitable time after treatment, and metaphase chromosomes are prepared and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)

-

Test System: Laboratory mice or rats.

-

Administration: The test substance is administered to the animals, typically by oral gavage or intraperitoneal injection.

-

Sample Collection: Bone marrow is collected at appropriate time intervals after treatment (e.g., 24 and 48 hours).

-

Evaluation: Polychromatic erythrocytes are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated polychromatic erythrocytes indicates clastogenic or aneugenic activity.

Safety Considerations

Given its corrosive nature, appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[3] Engineering controls, such as fume hoods, should be utilized to minimize inhalation exposure. In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

This compound is a moderately toxic compound that is corrosive to skin and eyes. The available data indicate a potential for developmental toxicity at high doses. While it has shown some evidence of mutagenicity in in vitro bacterial assays, in vivo studies on a closely related compound did not indicate genotoxic activity. The primary mechanisms of toxicity involve the disruption of the proteasome and NF-κB signaling pathways, likely through the formation of copper complexes. Researchers and drug development professionals should adhere to strict safety protocols when working with this compound and consider its toxicological profile in any risk assessment.

References

- 1. This compound - OEHHA [oehha.ca.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. redox.com [redox.com]

- 4. egle.state.mi.us [egle.state.mi.us]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inhibition of NF-kappaB activation pathways and the induction of apoptosis by dithiocarbamates in T cells are blocked by the glutathione precursor N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical overview of the discovery and development of dithiocarbamate fungicides

An In-depth Technical Guide on the Historical Overview of the Discovery and Development of Dithiocarbamate Fungicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery, development, and core technical aspects of dithiocarbamate fungicides. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of fungicides.

Historical Overview

The journey of dithiocarbamate fungicides began in the early 20th century, marking a significant advancement in the field of chemical plant protection. Prior to their discovery, disease control in agriculture was largely dependent on inorganic compounds like sulfur and copper-based mixtures, which often suffered from issues of phytotoxicity and limited efficacy.

The fungicidal properties of dithiocarbamates were first patented in 1934 by Tisdale and Williams of the DuPont company. However, it was not until the 1940s that these compounds were commercialized. The first of these to be introduced was Thiram in 1940, initially used as a seed treatment.[1] This was followed by the introduction of Ferbam in 1943 as a foliar fungicide.[1]

The 1940s and 1950s saw a rapid expansion in the development of dithiocarbamate chemistry, leading to the introduction of the ethylenebis(dithiocarbamates) (EBDCs), including prominent members like Nabam, Zineb, and Maneb.[1] A significant milestone in the development of this class of fungicides was the introduction of Mancozeb by Rohm and Haas in 1961.[1] Mancozeb, a coordination complex of zinc and maneb, offered a broader spectrum of activity and improved stability, solidifying the position of dithiocarbamates as a cornerstone of fungicide application in agriculture.

Dithiocarbamates are classified as multi-site inhibitors, a key factor in their sustained use and effectiveness. This mode of action makes the development of resistance in fungal populations less likely compared to single-site inhibitor fungicides. Their primary mechanism involves the chelation of metal ions and reaction with sulfhydryl groups of amino acids and enzymes within fungal cells, disrupting essential metabolic processes.

Quantitative Data

Table 1: Global Market and Production Data for Key Dithiocarbamate Fungicides (2022-2024)

| Fungicide | Global Market Value (USD Billion, 2022) | Global Production (Metric Tons, 2023) | Key Applications |

| Mancozeb | ~0.7 | ~90,000 | Fruits, Vegetables, Cereals |

| Thiram | Part of "Others" | ~30,000 | Seed Treatment, Turf, Fruits |

| Zineb | Limited use | Not widely reported | Fruits, Vegetables |

| Ferbam | Limited use | Not widely reported | Fruits, Ornamentals |

Source: Data compiled from various market analysis reports. It is important to note that historical production data is not consistently reported in public records.

Table 2: Representative Application Rates of Dithiocarbamate Fungicides

| Fungicide | Crop | Disease | Typical Application Rate (kg a.i./ha) |

| Mancozeb | Potatoes | Late Blight (Phytophthora infestans) | 1.2 - 1.6 |

| Thiram | Grapes | Botrytis Bunch Rot (Botrytis cinerea) | 1.5 - 2.0 |

| Zineb | Tomatoes | Early Blight (Alternaria solani) | 1.5 - 2.0 |

| Ferbam | Apples | Scab (Venturia inaequalis) | 1.5 - 2.0 |

Source: Representative rates compiled from product labels and agricultural extension service recommendations. Rates can vary significantly based on crop, disease pressure, and local regulations.

Table 3: Comparative Efficacy (ED₅₀ values in µg/mL) of Dithiocarbamate Fungicides Against Selected Fungal Pathogens

| Fungicide | Alternaria solani | Botrytis cinerea | Phytophthora infestans | Venturia inaequalis |

| Mancozeb | 1.0 - 5.0 | 0.5 - 2.0 | 0.1 - 1.0 | 1.0 - 10.0 |

| Thiram | 0.5 - 2.5 | 0.1 - 1.0 | 5.0 - 20.0 | 0.5 - 5.0 |

| Zineb | 1.0 - 10.0 | 1.0 - 5.0 | 1.0 - 10.0 | 1.0 - 15.0 |

| Ferbam | 5.0 - 20.0 | 2.0 - 10.0 | >50 | 0.1 - 1.0 |

Source: Data compiled from various scientific literature. ED₅₀ values represent the effective dose required to inhibit 50% of fungal growth or spore germination in vitro and can vary depending on the specific isolate and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key dithiocarbamate fungicides and standard assays for evaluating their fungicidal activity.

Synthesis Protocols

3.1.1. Synthesis of Thiram (Tetramethylthiuram Disulfide)

-

Principle: Thiram is synthesized by the oxidation of sodium dimethyldithiocarbamate, which is formed from the reaction of dimethylamine and carbon disulfide in the presence of a base.

-

Materials:

-

Dimethylamine (40% aqueous solution)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂) (30% solution) or another oxidizing agent

-

Deionized water

-

Ice bath

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place a solution of sodium hydroxide in deionized water and cool to 0-5 °C in an ice bath.

-

Slowly add dimethylamine solution to the cooled NaOH solution while maintaining the temperature below 10 °C.

-

Add carbon disulfide dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. Stir for an additional hour to form the intermediate, sodium dimethyldithiocarbamate.

-

Slowly add hydrogen peroxide to the reaction mixture, keeping the temperature below 20 °C. The thiram product will precipitate as a white to yellowish solid.

-

Continue stirring for 1-2 hours after the addition of the oxidizing agent is complete.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove any unreacted starting materials and byproducts.

-

Dry the resulting solid in a vacuum oven at 50-60 °C to obtain thiram.

-

3.1.2. Synthesis of Mancozeb

-

Principle: Mancozeb is a coordination complex of manganese and zinc with ethylenebis(dithiocarbamate). It is typically prepared by reacting a soluble salt of maneb (manganese ethylenebis(dithiocarbamate)) with a soluble zinc salt.

-

Materials:

-

Nabam (disodium ethylenebis(dithiocarbamate)) solution

-

Manganese(II) sulfate (MnSO₄)

-

Zinc(II) chloride (ZnCl₂)

-

Deionized water

-

-

Procedure:

-

Preparation of Maneb: In a reaction vessel, add a solution of nabam. While stirring, slowly add a solution of manganese(II) sulfate. A precipitate of maneb will form.

-

Filter the maneb precipitate and wash it with deionized water to remove sodium sulfate.

-

Formation of Mancozeb: Resuspend the washed maneb precipitate in deionized water to form a slurry.

-

To the maneb slurry, add a solution of zinc(II) chloride while stirring continuously.

-

Allow the reaction to proceed for 1-2 hours to ensure complete coordination.

-

Filter the resulting mancozeb precipitate, wash it thoroughly with deionized water, and dry it under vacuum at a temperature below 80 °C to prevent decomposition.

-

Fungicidal Activity Assays

3.2.1. Spore Germination Inhibition Assay

-

Principle: This assay determines the concentration of a fungicide required to inhibit the germination of fungal spores.

-

Materials:

-

Fungal spores of the target pathogen

-

Dithiocarbamate fungicide stock solution (dissolved in a suitable solvent like acetone or DMSO)

-

Sterile distilled water or a suitable germination medium (e.g., 2% sucrose solution)

-

Microscope slides or multi-well plates

-

Humid chamber

-

Microscope

-

-

Procedure:

-

Prepare a spore suspension of the target fungus in sterile distilled water or germination medium to a concentration of approximately 1 x 10⁵ spores/mL.

-

Prepare serial dilutions of the dithiocarbamate fungicide in the germination medium.

-

In the wells of a microtiter plate or on microscope slides, mix equal volumes of the spore suspension and the fungicide dilutions. Include a control with the solvent only.

-

Incubate the plates or slides in a humid chamber at the optimal temperature for spore germination of the target fungus (typically 20-25 °C) for a period of 6-24 hours.

-

After incubation, observe a minimum of 100 spores per replicate under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Calculate the percentage of inhibition for each fungicide concentration relative to the control.

-

Determine the ED₅₀ value (the concentration that inhibits 50% of spore germination) by plotting the inhibition percentage against the logarithm of the fungicide concentration.

-

3.2.2. Mycelial Growth Inhibition Assay

-

Principle: This assay measures the effect of a fungicide on the vegetative growth of a fungus.

-

Materials:

-

Pure culture of the target fungus on a solid medium (e.g., Potato Dextrose Agar - PDA)

-

Dithiocarbamate fungicide stock solution

-

Sterile molten PDA medium

-

Sterile petri dishes

-

Cork borer

-

-

Procedure:

-

Prepare serial dilutions of the dithiocarbamate fungicide.

-

Add appropriate volumes of the fungicide dilutions to sterile petri dishes.

-

Pour molten PDA (cooled to about 45-50 °C) into the petri dishes and swirl to ensure uniform mixing of the fungicide. Allow the agar to solidify. Include control plates with the solvent only.

-

Using a sterile cork borer, cut a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing culture of the target fungus.

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control agar plate.

-

Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate has reached the edge of the dish.

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Determine the ED₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

-

Visualization of Developmental Timeline and Mode of Action

Developmental Timeline of Dithiocarbamate Fungicides

Caption: Key milestones in the discovery and development of dithiocarbamate fungicides.

Multi-Site Mode of Action of Dithiocarbamate Fungicides

Caption: Generalized multi-site mode of action of dithiocarbamate fungicides in a fungal cell.

Experimental Workflow for Fungicidal Activity Testing

Caption: General experimental workflow for evaluating the in vitro efficacy of fungicides.

References

Methodological & Application

Laboratory protocol for heavy metal chelation using Potassium dimethyldithiocarbamate.

Application Notes: Heavy Metal Chelation Using Potassium Dimethyldithiocarbamate

Introduction

This compound (PDDC) is an organosulfur compound widely utilized for its potent chelating properties.[1] Its dithiocarbamate functional group, featuring two sulfur donor atoms, enables it to form stable, insoluble complexes with a variety of heavy metal ions.[2] This characteristic makes PDDC an effective agent for the removal of heavy metals such as lead, copper, and zinc from aqueous solutions.[3] The primary application lies in industrial wastewater treatment, but it also serves as a valuable reagent in chemical synthesis and as a biocide.[1][3][4] The reaction between PDDC and metal ions typically occurs at room temperature, resulting in the precipitation of the metal-dithiocarbamate complex, which can then be easily separated from the solution.[4]

Mechanism of Action

The chelating action of this compound involves the donation of lone pairs of electrons from its two sulfur atoms to a metal ion, forming strong coordinate bonds. This bidentate chelation results in a stable, ring-like structure known as a chelate. These metal complexes are typically insoluble in water, facilitating their removal through precipitation. The formation of these stable complexes can, however, be influenced by factors such as pH and the presence of other ions.[2][5]

Safety Precautions and Handling

This compound is a hazardous substance and requires strict adherence to safety protocols.[6][7][8][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., elbow-length impervious gloves), safety goggles with side-shields or a face shield, and protective clothing such as a chemical-resistant apron and coveralls.[6][7]

-

Handling: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[6][10] Do not eat, drink, or smoke in the handling area.[9][10] After handling, wash hands and any exposed skin thoroughly with soap and water.[10]

-

Storage: Store PDDC in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[7][10] Keep containers tightly closed and protect them from physical damage.[7][10] It is incompatible with strong acids, strong oxidizing agents, and certain metals.[7][11][12]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison center or doctor immediately.[6][7]

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[6][8][12]

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1 Preparation of 1% (w/v) this compound Solution:

-

Weigh 1.0 g of this compound powder.

-

Dissolve the powder in 100 mL of deionized water in a clean glass beaker with gentle stirring.

-